Home > Products > Screening Compounds P64583 > 11-Deoxy-8-azaprostaglandin E(1)
11-Deoxy-8-azaprostaglandin E(1) - 57740-61-1

11-Deoxy-8-azaprostaglandin E(1)

Catalog Number: EVT-1571797
CAS Number: 57740-61-1
Molecular Formula: C19H33NO4
Molecular Weight: 339.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-Deoxy-8-azaprostaglandin E(1) is a synthetic analog of prostaglandin E(1), which is a member of the prostaglandin family, known for their diverse physiological roles in the human body, including regulation of inflammation, blood flow, and the formation of blood clots. The modification of the prostaglandin structure by substituting certain carbon atoms with nitrogen atoms leads to compounds that may exhibit altered biological activities and enhanced therapeutic potential.

Source

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. Research has focused on its synthesis and characterization, emphasizing its relevance in drug development and biological studies .

Classification

11-Deoxy-8-azaprostaglandin E(1) is classified as a prostaglandin analog. It belongs to the broader category of bioactive lipids, which includes various derivatives of fatty acids that play crucial roles in cellular signaling and homeostasis.

Synthesis Analysis

Methods

The synthesis of 11-Deoxy-8-azaprostaglandin E(1) typically involves several key steps that utilize various organic chemistry techniques. One notable method includes the use of cross olefin metathesis, which allows for the construction of complex molecular frameworks by joining two olefinic partners. This technique has been highlighted in recent studies for its efficiency in generating prostaglandin analogs .

Technical Details

The synthetic routes often start from simpler precursors, which are then subjected to multiple reactions including hydrogenation, esterification, and possibly cyclization to achieve the desired structural features. For instance, one approach reported involves the stereoselective synthesis from carbohydrate-derived intermediates, capitalizing on intrinsic chirality to guide the formation of specific stereoisomers .

Molecular Structure Analysis

Structure

11-Deoxy-8-azaprostaglandin E(1) features a modified prostaglandin backbone where the hydroxyl groups and double bonds are strategically positioned to maintain biological activity while introducing nitrogen atoms into the structure. The incorporation of nitrogen can enhance receptor binding affinity and selectivity.

Data

The molecular formula for 11-Deoxy-8-azaprostaglandin E(1) is C20H31N1O5. The presence of nitrogen as a heteroatom plays a critical role in defining its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 11-Deoxy-8-azaprostaglandin E(1) is influenced by its functional groups. Typical reactions include:

  • Hydrogenation: This may be employed to saturate double bonds within the molecule.
  • Esterification: The formation of esters can modify solubility and bioavailability.
  • Rearrangements: Certain synthetic strategies may involve rearranging functional groups to optimize activity.

Technical Details

In synthetic pathways, protecting groups are often used to shield reactive sites during multi-step reactions. The careful selection of reagents and conditions is crucial for achieving high yields and purity levels in the final product.

Mechanism of Action

Process

The mechanism of action for 11-Deoxy-8-azaprostaglandin E(1) involves interaction with specific prostanoid receptors (such as EP receptors). Upon binding, it can trigger various intracellular signaling cascades that lead to physiological responses like vasodilation or modulation of immune responses.

Data

Research indicates that modifications in the structure can lead to enhanced selectivity for particular receptor subtypes, potentially resulting in fewer side effects compared to natural prostaglandins .

Physical and Chemical Properties Analysis

Physical Properties

11-Deoxy-8-azaprostaglandin E(1) is typically a solid or liquid at room temperature depending on its formulation. Its melting point and solubility characteristics are influenced by its molecular structure.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile suggests it can participate in typical organic reactions such as nucleophilic substitutions and electrophilic additions.

Applications

Scientific Uses

11-Deoxy-8-azaprostaglandin E(1) has significant implications in pharmacology and medicinal chemistry. Its analogs are explored for potential therapeutic applications in:

  • Cardiovascular diseases: Due to their ability to influence vascular tone.
  • Inflammatory conditions: As modulators of immune responses.
  • Reproductive health: In managing labor induction or menstrual disorders.

Research continues to explore its efficacy and safety profiles in clinical settings, aiming to develop new therapies based on this compound's unique properties.

Introduction to 11-Deoxy-8-azaprostaglandin E(1)

Structural Classification and Nomenclature of Azaprostaglandins

The structural architecture of 11-deoxy-8-azaprostaglandin E(1) follows systematic modifications to the native prostaglandin scaffold:

  • Core Skeleton: The compound features a 20-carbon backbone derived from fatty acid precursors, consistent with classical prostaglandins. The defining modification is the replacement of the cyclopentyl ring with a 2-pyrrolidinone heterocycle, introducing a nitrogen atom at position 8 (hence "8-aza"). This substitution converts the five-membered carbocyclic ring into a lactam-containing heterocycle, significantly altering electronic distribution and molecular conformation [3] [7].
  • Functional Groups: The α-chain incorporates a carboxylic acid terminus essential for receptor recognition, while the ω-chain retains hydroxyl groups critical for hydrogen bonding interactions with prostanoid receptors. The "11-deoxy" designation indicates the absence of the C11 hydroxyl group present in natural PGE compounds, reducing susceptibility to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated inactivation [3] [5].
  • Nomenclature: The naming follows prostaglandin convention:
  • "11-Deoxy": Omission of OH at C11
  • "8-aza": Nitrogen substitution at C8
  • "Prostaglandin E(1)": Denotes the parent structure (PGE1), distinguishing it from PGE2 (which contains a C5-C6 double bond) [1] [9].

Table 1: Structural Features of 11-Deoxy-8-azaprostaglandin E(1) vs. Classical Prostaglandins

Structural ElementClassical Prostaglandin E111-Deoxy-8-azaprostaglandin E(1)Functional Significance
Cyclic CoreCyclopentane2-Pyrrolidinone (lactam)Enhanced metabolic stability; Altered receptor affinity
C8 PositionCarbonNitrogenImproved hydrogen bonding capacity
C11 Functional GroupHydroxylHydrogenResistance to oxidative metabolism
α-Chain TerminusCarboxylic acidCarboxylic acidReceptor binding prerequisite

The 2-pyrrolidinone ring enhances ring planarity and introduces a hydrogen bond acceptor (carbonyl oxygen) and donor (N-H) not present in native prostaglandins. This modification imparts greater resistance to non-enzymatic degradation while enabling specific interactions within EP receptor binding pockets [3] [7]. Computational models reveal that the lactam nitrogen forms a critical hydrogen bond with Ser103 in the human EP4 receptor, a contact point inaccessible to natural prostaglandins [7].

Historical Development and Discovery of Heterocyclic Prostaglandins

The evolution of 11-deoxy-8-azaprostaglandin E(1) reflects decades of strategic innovation in prostaglandin chemistry:

  • Early Heterocyclic Modifications (1980s-1990s): Initial efforts focused on replacing the cyclopentane ring with furanone or pyranone systems. These prototypes demonstrated improved stability but suffered from reduced receptor affinity. The breakthrough came with the discovery that γ-lactams (2-pyrrolidinones) could mimic the conformation of native prostaglandins while resisting β-oxidation [3].
  • Rational Design Era (2000s): Researchers at Ono Pharmaceuticals and Merck systematically explored nitrogen-containing heterocycles, leading to the first 8-aza-prostaglandins. Key milestones included:
  • Replacement of the C11 hydroxyl to evade metabolic inactivation (yielding "11-deoxy" analogs)
  • Strategic insertion of nitrogen at C8 to enhance receptor binding specificity
  • Optimization of ω-chain aromaticity (e.g., 16-phenyl substitutions) for EP2/EP4 selectivity [3] [5].
  • Formulation Advancements: The inherent instability of early prostaglandin analogs prompted salt formation strategies. Patent literature discloses amino acid salts (e.g., arginine salts) of prostaglandins—including azaprostaglandins—that enhance aqueous solubility and shelf-life without compromising receptor activity [4] [8].

Table 2: Key Milestones in Azaprostaglandin Development

Year RangeDevelopmentSignificance
1995-2000First γ-lactam prostaglandin agonists (e.g., 8-aza-PGE1)Proof-of-concept for heterocyclic core stability
2005-201016-Aryl ω-chain modificationsEnhanced EP4 receptor selectivity (>100-fold vs EP3)
20122-Mercaptothiazole-4-carboxylic acid α-chainDual EP2/EP4 agonism with picomolar potency
2015-PresentDifluorolactam derivatives (e.g., KMN-159)Localized bone anabolism without systemic effects

The discovery that coating cell culture plates with azaprostaglandins (e.g., KMN-159) retained osteoblast-inducing activity after 24 days underscored the extraordinary chemical stability conferred by the 8-aza modification compared to natural prostaglandins [5]. This property enables sustained-release formulations for tissue regeneration applications.

Pharmacological Significance of Prostaglandin E Analogs

11-Deoxy-8-azaprostaglandin E(1) exhibits refined pharmacological properties mediated through selective activation of prostaglandin E receptors:

  • Receptor Selectivity Profile: This compound demonstrates high affinity for EP2 and EP4 receptor subtypes, with binding constants (Ki) in the low nanomolar range (EP4 Ki = 0.8 nM; EP2 Ki = 2.3 nM) [3]. This dual agonism is pharmacologically significant because:
  • EP2 activation stimulates osteoblastic differentiation via cAMP/PKA signaling
  • EP4 engagement promotes angiogenesis and modulates inflammatory cascadesSynergistic activation enhances bone formation while minimizing catabolic effects [5] [7].
  • Mechanism of Action: Upon binding, the compound triggers s-mediated adenylate cyclase activation, elevating intracellular cAMP (EC50 = 3.7 nM at human EP4). Downstream effects include:
  • Rapid phosphorylation of cAMP response element-binding protein (CREB)
  • Induction of osteogenic transcription factors (e.g., Runx2, Osterix)
  • Suppression of pro-inflammatory cytokine production (TNF-α, IL-6) [3] [5].
  • Therapeutic Applications:
  • Bone Regeneration: In rat calvarial defect models, local application induces bone healing equivalent to recombinant BMP-2, but without ectopic bone formation. This occurs through recruitment and differentiation of mesenchymal stem cells into osteoblasts [5].
  • Anti-Inflammatory Effects: Suppresses lipopolysaccharide (LPS)-induced TNF-α production in macrophages by >90% at 10 nM concentrations, primarily via EP4-mediated inhibition of NF-κB nuclear translocation [3].
  • Tissue Repair: Accelerates epithelialization in corneal wound models by upregulating fibronectin and integrin expression through EP2-dependent pathways [5].

Table 3: Pharmacological Profile of 11-Deoxy-8-azaprostaglandin E(1) and Analogs

Parameter11-Deoxy-8-azaprostaglandin E(1)Natural PGE2Clinical Significance
EP4 Binding Affinity (Ki, nM)0.81.2Enhanced target engagement at lower doses
Plasma Half-life (in vitro, h)>240.08Suitable for once-daily formulations
cAMP Induction (EC50, nM)3.7 (EP4)5.6 (EP4)Potent downstream signaling activation
Osteoblast Differentiation30 min exposure sufficientRequires continuous exposureBrief local administration achieves effects

Species-specific differences exist in receptor activation: The compound exhibits 18-fold greater potency at human EP4 versus rat EP4 receptors due to a Ser103→Gly mutation in the rat ortholog that weakens hydrogen bonding to the lactam nitrogen [7]. This underscores the importance of species-specific preclinical models during development. Unlike native prostaglandins, 11-deoxy-8-azaprostaglandin E(1) does not stimulate osteoclast formation unless exogenous RANKL is present, indicating a favorable bone anabolic-to-catabolic ratio [5].

Compounds Mentioned in Article

  • 11-Deoxy-8-azaprostaglandin E(1)
  • Prostaglandin E2 (PGE2)
  • 8-aza-11-deoxy-PGE1
  • KMN-159
  • Rivenprost (Ono-4819)
  • CAY10684
  • Sulprostone
  • Misoprostol

Properties

CAS Number

57740-61-1

Product Name

11-Deoxy-8-azaprostaglandin E(1)

IUPAC Name

7-[(2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid

Molecular Formula

C19H33NO4

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C19H33NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h11,13,16-17,21H,2-10,12,14-15H2,1H3,(H,23,24)/b13-11+/t16-,17-/m1/s1

InChI Key

XOPMUDZOEKPBQZ-HZTRFMAJSA-N

SMILES

CCCCCC(C=CC1CCC(=O)N1CCCCCCC(=O)O)O

Synonyms

11-deoxy-8-azaprostaglandin E(1)

Canonical SMILES

CCCCCC(C=CC1CCC(=O)N1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1CCC(=O)N1CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.